ent-Chromazonarol

Description

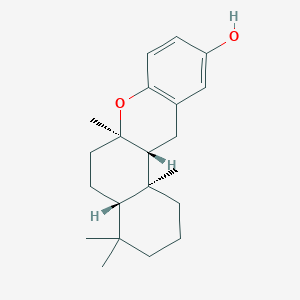

Structure

3D Structure

Properties

Molecular Formula |

C21H30O2 |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(4aS,6aR,12aR,12bS)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthen-10-ol |

InChI |

InChI=1S/C21H30O2/c1-19(2)9-5-10-20(3)17(19)8-11-21(4)18(20)13-14-12-15(22)6-7-16(14)23-21/h6-7,12,17-18,22H,5,8-11,13H2,1-4H3/t17-,18+,20-,21+/m0/s1 |

InChI Key |

ZKEMVUBEPDXJPL-IZZBFERCSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC4=C(O3)C=CC(=C4)O)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C=CC(=C4)O)C)C)C |

Synonyms |

chromazonarol ent-chromazonarol |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Ent Chromazonarol

Original Isolation and Source Organisms

The initial discovery of the chromazonarol (B1217479) scaffold involved the isolation of two enantiomeric forms from different marine organisms. The dextrorotatory enantiomer, (+)-ent-Chromazonarol , was first isolated from the marine sponge Disidea pallescens. sciengine.com This discovery was significant as it introduced a novel tetracyclic chemical structure to the family of sesquiterpene hydroquinones.

Conversely, its levorotatory counterpart, (-)-Chromazonarol , was isolated from the brown alga Dictyopteris undulata. scielo.org.mxnih.gov This alga has proven to be a rich source of various sesquiterpenoid hydroquinones. Further research on related sponge species led to the isolation of 8-epi-Chromazonarol from Smenospongia aurea and Smenospongia echinata. sciengine.comresearchgate.net

These initial isolations spurred further investigation into the chemical constituents of these and other related marine species, leading to the discovery of a range of structurally similar compounds.

Geographical Distribution of Producing Species

The organisms responsible for the production of ent-chromazonarol and its stereoisomers are found in various marine environments across the globe.

The brown alga Dictyopteris undulata, a notable source of chromazonarol and its congeners, is widely distributed in tropical, subtropical, and temperate regions. scielo.org.mx Specific locations from which specimens yielding these compounds have been collected include Chichi-jima Island and Haha-jima Island in the Ogasawara Islands of Japan, and the Bousou Peninsula area in Chiba Prefecture, Japan. nih.govmdpi.com

The marine sponge Disidea pallescens, the source of this compound, is also found in diverse marine habitats. While the specific location of the initial collection is not detailed in the provided search results, the genus Disidea is known to inhabit a wide range of marine environments. Similarly, the sponges Smenospongia aurea and Smenospongia echinata, which produce 8-epi-Chromazonarol, are part of the diverse sponge fauna found in various marine ecosystems. sciengine.comresearchgate.net

Related Natural Congeners and Stereochemical Variants

A variety of natural congeners and stereochemical variants related to this compound have been isolated, primarily from the brown alga Dictyopteris undulata. These compounds share a common drimane-type sesquiterpenoid skeleton linked to a hydroquinone (B1673460) or quinone moiety.

The stereochemistry of these compounds is a key feature. Drimane-type sesquiterpenoids isolated from D. undulata typically possess a (5R, 10R) absolute stereochemistry. mdpi.com In contrast, this compound, isolated from the sponge Disidea pallescens, exhibits the opposite absolute configuration. mdpi.com This enantiomeric relationship highlights the stereochemical diversity that can arise in natural product biosynthesis.

The table below summarizes the key related natural congeners and stereochemical variants, along with their source organisms.

| Compound Name | Source Organism(s) |

| This compound | Disidea pallescens |

| Chromazonarol | Dictyopteris undulata |

| 8-epi-Chromazonarol | Smenospongia aurea, Smenospongia echinata |

| Isozonarol | Dictyopteris undulata |

| Isozonarone | Dictyopteris undulata |

| Zonaroic acid | Dictyopteris undulata |

| Isozonaroic acid | Dictyopteris undulata |

| Yahazunol | Dictyopteris undulata |

| Isochromazonarol | Dictyopteris undulata |

These related compounds, differing in oxidation state, cyclization patterns, and stereochemistry, contribute to the rich chemical diversity observed in marine natural products.

Biosynthetic Pathways of Ent Chromazonarol

Proposed Biogenetic Route from Isoprenoid Precursors

The biosynthesis of ent-chromazonarol is proposed to originate from isoprenoid precursors, specifically farnesyl pyrophosphate (FPP), which is a key intermediate in the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways responsible for terpenoid production. researchgate.netsciengine.comnih.gov Meroterpenoids like this compound are formed by the coupling of a terpenoid unit (in this case, a sesquiterpene derived from FPP) with a phenolic or polyketide-derived aromatic unit, such as hydroquinone (B1673460). tandfonline.comsciengine.comnih.gov

A proposed biogenetic route involves the coupling of farnesyl pyrophosphate with hydroquinone to form a polyene intermediate. sciengine.com This polyene is then thought to undergo a stereoselective cyclization process. sciengine.com This cyclization is likely initiated by the formation of a tertiary carbocation intermediate, which subsequently cyclizes to yield the tetracyclic skeleton of this compound. sciengine.com The specific stereochemistry of this compound, including the configuration at the B/C ring junction and the absolute configuration (5S, 8R, 9R, 10S), is established during these enzymatic cyclization steps. tandfonline.comresearchgate.net

Enzymatic Steps and Key Intermediates in Meroterpenoid Biosynthesis

While the complete enzymatic pathway specifically for this compound in its native marine organisms is still under investigation, research into the biosynthesis of related drimane (B1240787) meroterpenoids provides insights into the potential enzymatic steps and intermediates involved.

Key steps in the biosynthesis of meroterpenoids generally include the synthesis of the isoprenoid precursor (FPP), the synthesis of the aromatic precursor (e.g., via a polyketide synthase or shikimate pathway), the coupling of these two units, and subsequent cyclization and modification reactions catalyzed by various enzymes. nih.govnih.gov

In the context of drimane meroterpenoids, drimenol (B159378) is a common sesquiterpene intermediate derived from FPP. rsc.orgrsc.orgresearchgate.net Studies have shown that enzymes like drimenol cyclase, typically found in plants, can produce drimenol. researchgate.net Further enzymatic modifications, such as hydroxylation catalyzed by cytochrome P450 enzymes, can occur on the drimane skeleton. rsc.orgrsc.orgresearchgate.net For instance, cytochrome P450BM3 from Bacillus megaterium has been engineered to catalyze the C-3 hydroxylation of drimenol in a biotechnological context. rsc.orgrsc.orgresearchgate.net

The coupling of the modified drimane unit with the aromatic precursor is a crucial step. While the precise enzymatic machinery for this coupling in the natural biosynthesis of this compound is not fully elucidated, synthetic approaches have explored transition metal-catalyzed reductive coupling reactions to join drimane halides with aryl halides, mimicking a potential coupling mechanism. rsc.orgrsc.orgrsc.org

Subsequent cyclization of the coupled intermediate is essential for forming the characteristic chroman framework of this compound. smolecule.com This cyclization likely involves enzymatic catalysis to control the stereochemistry. Biomimetic cyclizations of polyprenoids using Lewis acid-assisted chiral Brønsted acids have been reported in synthetic studies of related chromazonarol (B1217479) isomers, highlighting the potential role of acid-catalyzed or enzyme-catalyzed cyclization in the natural pathway. sciengine.comresearchgate.net

Key intermediates proposed or utilized in synthetic routes that mimic the biogenesis include polyene derivatives resulting from the coupling of isoprenoids and hydroquinone, and carbocation intermediates that undergo cyclization. sciengine.com

Biotechnological Approaches for Biosynthetic Pathway Elucidation and Engineering

Biotechnological approaches, including metabolic engineering and synthetic biology, are increasingly being employed to elucidate and engineer the biosynthetic pathways of complex natural products like meroterpenoids. researchgate.netmanchester.ac.uknih.govresearchgate.net

One strategy involves the heterologous biosynthesis of terpenoid precursors in microbial hosts like Escherichia coli or yeast. researchgate.netrsc.orgrsc.orgresearchgate.net By engineering these microorganisms with genes encoding the relevant enzymes, researchers can produce key intermediates such as drimenol. researchgate.netrsc.orgrsc.orgresearchgate.net This provides access to building blocks for studying downstream enzymatic steps or for chemoenzymatic synthesis. rsc.orgrsc.orgresearchgate.net

Enzyme characterization and engineering play a vital role in understanding and optimizing biosynthetic pathways. nih.gov Identifying and studying the enzymes responsible for specific transformations, such as cyclases, hydroxylases (e.g., P450 enzymes), and coupling enzymes, can reveal the precise mechanisms and intermediates involved in this compound biosynthesis. researchgate.netrsc.orgrsc.orgresearchgate.netmanchester.ac.uk Protein engineering techniques can be used to improve enzyme efficiency, selectivity, or to alter substrate specificity. nih.gov

Pathway engineering involves assembling and optimizing a series of enzymatic steps in a host organism to reconstitute the complete or partial biosynthetic route. manchester.ac.uknih.govuniv-tours.fr This can help confirm proposed pathways, identify bottlenecks, and potentially lead to the sustainable production of this compound or its precursors. nih.govuniv-tours.fr For meroterpenoids, this often involves combining pathways for terpenoid and polyketide/aromatic precursor synthesis with enzymes for coupling and cyclization. researchgate.netnih.gov

Furthermore, techniques like genome sequencing, bioinformatics, and functional genomics are crucial for identifying candidate genes encoding biosynthetic enzymes in the native producing organisms, such as marine sponges. manchester.ac.ukresearchgate.net This information can then be used for cloning and expressing these genes in heterologous hosts for functional characterization and pathway reconstruction. manchester.ac.ukuniv-tours.fr

Biotechnological approaches also facilitate the generation of pathway intermediates and analogues, which can be used for further enzymatic studies or for developing chemoenzymatic synthetic routes to this compound and related meroterpenoids. rsc.orgrsc.orgresearchgate.netchemrxiv.org

Data Table: Examples of Intermediates and Related Compounds in Drimane Meroterpenoid Synthesis

| Compound Name | Role/Type | Notes |

| Farnesyl Pyrophosphate | Isoprenoid Precursor | Key building block for sesquiterpenes. researchgate.netsciengine.comnih.gov |

| Hydroquinone | Aromatic Precursor | Coupled with terpenoid unit in meroterpenoid biosynthesis. tandfonline.comsciengine.comnih.gov |

| Drimenol | Sesquiterpene Intermediate | Produced from FPP, a precursor to drimane skeleton. researchgate.netrsc.orgrsc.orgresearchgate.net |

| Polyene Intermediate | Proposed Coupled Intermediate | Formed by coupling FPP derivative and hydroquinone. sciengine.com |

| Carbocation Intermediate | Proposed Cyclization Intermediate | Involved in the formation of the cyclic structure. sciengine.com |

| (+)-Yahazunol | Related Drimane Meroterpenoid/Intermediate | Can be converted to (+)-ent-chromazonarol in synthetic routes. chemrxiv.org |

Chemical Synthesis of Ent Chromazonarol and Its Analogues

Early Synthetic Endeavors and Semisynthetic Routes

Early work towards ent-chromazonarol and related sesquiterpene hydroquinones often involved semisynthetic approaches or focused on constructing key intermediates from readily available starting materials. For instance, drimanic aldehydes and their derivatives have served as intermediates in the synthesis of sesquiterpene hydroquinones. tandfonline.com A synthetic route to sesquiterpene hydroquinones from (+)-manool has also been reported. tandfonline.com

Semisynthetic strategies have also been employed to access puupehedione-type marine natural products, which share structural similarities with this compound. researchgate.netacs.orgacs.org These approaches often leverage existing natural product scaffolds to build complexity.

Total Synthesis Methodologies

Total synthesis efforts have aimed at constructing the entire this compound molecule from simpler precursors, employing a variety of powerful synthetic transformations. Two general strategies for the synthesis of drimane (B1240787) meroterpenoids, including this compound, are the biomimetic cyclization approach and the chiral pool approach. rsc.orgnih.gov

Biomimetic Cyclization Strategies

Biomimetic cyclization strategies are inspired by the proposed biosynthetic pathways of these natural products. The biosynthesis of (+)-ent-chromazonarol is thought to involve the stereoselective cyclization of a polyene derived from the coupling of farnesyl pyrophosphate and hydroquinone (B1673460), generating a tertiary carbocation intermediate that subsequently cyclizes to form the chroman ring system. sciengine.com Synthetic approaches mimicking this process have been explored. Yamamoto and co-workers reported the enantioselective synthesis of (−)-chromazonarol via a biomimetic cyclization induced by a Lewis acid-assisted chiral Brønsted acid. researchgate.netrsc.orgnih.gov This method achieved good enantioselectivity (88% ee) but with moderate diastereoselectivity (69:31 d.r.). rsc.org

Lewis Acid-Mediated Cyclization Reactions

Lewis acids play a crucial role in promoting cyclization reactions that form the core structure of this compound. A concise, nature-inspired synthesis of (+)-ent-chromazonarol in 4 steps utilized a Lewis acid-mediated cyclization to correctly install two vicinal stereocenters in a single step. sciengine.comresearchgate.net Boron trifluoride-etherate (BF₃·Et₂O) has been reported as a Lewis acid to promote the cyclization of a key intermediate, yielding (+)-ent-chromazonarol in high yield (95%) as a single diastereomer. sciengine.com Another study described a simple, highly diastereoselective, Lewis acid catalyzed Friedel-Crafts coupling of a cyclic allylic alcohol with resorcinol (B1680541) derivatives, illustrating the utility of Lewis acids in constructing the chroman framework. researchgate.net

An example of a Lewis acid-mediated cyclization step in the synthesis of (+)-ent-chromazonarol is shown below:

| Reactant | Reagent/Condition | Product | Yield | Diastereomeric Ratio (d.r.) |

| Compound 14 | BF₃·Et₂O, CH₂Cl₂, -20 °C, 2 h | (+)-ent-Chromazonarol (7) | 95% | Single diastereomer |

Data compiled from reference sciengine.com.

Intramolecular Oxa-Michael Cyclization Approaches

The intramolecular oxa-Michael cyclization is a key reaction for constructing the central chroman framework and establishing the C8 stereocenter in chromazonarol (B1217479) and its epimers. smolecule.comrsc.org An enantioselective total synthesis of (−)-8-epi-chromazonarol was accomplished using a unique N₂H₄·H₂O promoted highly diastereoselective oxa-Michael cyclization. acs.orgrsc.orgorcid.org This method was crucial for assembling the unusual C8 stereocenter. rsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied in the synthesis of this compound analogues. The Stille carbonylative cross-coupling reaction has been employed to link aryl stannanes with bicyclic triflates, facilitating the assembly of more complex derivatives of chromazonarol. smolecule.comrsc.org Suzuki carbonylative coupling reactions have also been used in the synthesis of related natural products, such as (−)-15-oxopuupehenol, to assemble the tetra-substituted α,β-unsaturated aryl ketone core. researchgate.net

Transition metal catalysis, specifically nickel-catalyzed reductive coupling, has been utilized in a unified enantiospecific synthesis of drimane meroterpenoids, including (+)-ent-chromazonarol. researchgate.netrsc.orgnih.govresearchgate.netrsc.orgresearchgate.netrsc.org This approach involved coupling a drimane halide with an aryl halide. rsc.org

An example of a metal-catalyzed cross-coupling step in the synthesis of drimane meroterpenoids is shown below:

| Drimane Halide | Aryl Halide | Catalyst System | Product | Yield |

| NiI₂, dtbpy, dppbe, Coᴵᴵ(Pc), Mn, pyridine, DMPU, 55 °C | Compound 15 | 57% | ||

| NiI₂, dtbpy, Coᴵᴵ(Pc), Mn, pyridine, DMPU | Compound 22 | 57% |

Data compiled from reference rsc.org.

Diels-Alder Cycloaddition Pathways

Diels-Alder cycloaddition reactions provide a powerful route to construct cyclic systems and have been applied in the synthesis of this compound and related compounds. A synthetic strategy toward puupehenone-related metabolites, including marine this compound, has been developed based on a Diels-Alder cycloaddition approach starting from sclareol (B1681606) oxide. acs.orgnih.govnih.govresearchgate.net This method involves a cycloaddition reaction to form a key intermediate that is then transformed into the target molecule. nih.govresearchgate.net The D ring of related compounds can be obtained through a Diels-Alder cycloaddition involving a dienoldiether derived from a tricyclic alpha,beta-enone. researchgate.netresearchgate.net

A facile Diels-Alder cyclization procedure has been demonstrated for the synthesis of an aldehyde intermediate, which serves as an essential key synthon for the formation of marine metabolites like this compound and 8-ephipuupehedione. nih.govresearchgate.net This procedure involved the cycloaddition of a tricyclic pyran diene fragment with α-chloroacrylonitrile. nih.gov

Unified Enantiospecific Synthesis Incorporating Biocatalysis and Chemocatalysis

A unified approach for the enantiospecific synthesis of drimane meroterpenoids, including (+)-ent-chromazonarol, has been developed by merging the advantages of biocatalysis and chemocatalysis rsc.orgnih.govresearchgate.netresearchgate.net. This strategy aims to improve the efficiency and selectivity of natural product synthesis rsc.orgnih.govresearchgate.net.

One such unified approach involves combining heterologous biosynthesis, enzymatic hydroxylation, and transition metal catalysis rsc.orgnih.govresearchgate.netresearchgate.net. In an initial phase, drimenol (B159378) is produced through the engineering of a biosynthetic pathway in Escherichia coli rsc.orgnih.govresearchgate.net. Subsequently, cytochrome P450BM3 from Bacillus megaterium is engineered to catalyze the C-3 hydroxylation of drimenol rsc.orgnih.govresearchgate.net. This enzymatic step introduces a key hydroxyl group with high selectivity.

Following the biocatalytic steps, transition metal catalysis is employed to complete the synthesis. Nickel-catalyzed reductive coupling has been utilized to synthesize several drimane meroterpenoids, including (+)-ent-chromazonarol, in a concise and enantiospecific manner rsc.orgnih.govresearchgate.net. This unified strategy provides facile access to congeners of the drimane meroterpenoid family rsc.orgnih.govresearchgate.net.

Another reported synthesis of (+)-ent-chromazonarol involves a nature-inspired concise route starting from a readily available material sciengine.comresearchgate.net. This synthesis features a Lewis acid-mediated cyclization as a key step, which efficiently installs two vicinal stereocenters in a single transformation sciengine.com. For instance, treatment of a precursor compound with BF3·Et2O promoted cyclization to yield (+)-ent-chromazonarol in high yield (95%) as a single diastereomer sciengine.com.

Development of Divergent Synthetic Platforms for Structural Diversification

The development of divergent synthetic platforms is crucial for accessing a variety of structural analogues of natural products like this compound, which facilitates the exploration of structure-activity relationships and the discovery of new pharmaceutical leads chemrxiv.orgresearchgate.net.

Divergent synthetic strategies for drimane meroterpenoids often begin with the construction of a basic skeleton, followed by modifications of specific rings (e.g., C- and D-rings) researchgate.net. These strategies can be broadly categorized into convergent and linear approaches researchgate.net. Convergent routes involve coupling two synthons through nucleophilic or electrophilic reactions, while linear routes often utilize polyene cyclization as a key step researchgate.net.

A divergent derivatization of (+)-chromazonarol has been demonstrated to delineate structure-activity relationships chemrxiv.org. This involves making pinpoint modifications to the natural product scaffold chemrxiv.org. For example, the phenolic hydroxyl group of (+)-chromazonarol has been identified as an inviolable requirement for antifungal effect through divergent derivatization studies chemrxiv.org.

One approach to developing divergent platforms involves utilizing engineered microbial systems to produce key chiral pool building blocks, such as drimenol or albicanol (B1665692) chemrxiv.org. These building blocks can then be subjected to various chemical transformations to generate diverse meroterpenoid structures chemrxiv.org. This method offers a sustainable and cost-effective route to valuable chiral intermediates, enabling the efficient synthesis of complex drimane meroterpenoids chemrxiv.org.

Another strategy involves leveraging existing natural products with related structures as starting materials for divergent synthesis. For instance, (+)-sclareolide has been used as a starting material in the development of divergent syntheses of meroterpenoids, including (+)-chromazonarol rsc.org. This approach allows for the efficient generation of various analogues from a common, readily available precursor rsc.org. Radical reactions, such as nickel-catalyzed decarboxylative couplings, have also been employed in divergent syntheses to introduce diverse aromatic substituents onto the meroterpenoid core researchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 189164 |

| Chromazonarol | 189164 |

| Drimenol | 73114 |

| (+)-Hongoquercin A | (Not found) |

| (+)-Hongoquercin B | (Not found) |

| 8-epi-Puupehenol | (Not found) |

| (−)-Pelorol | (Not found) |

| (−)-Mycoleptodiscin A | (Not found) |

| Sclareol | 73114 |

| Albicanol | (Not found) |

| (+)-Sclareolide | (Not found) |

| Benzoquinone | 306 |

| (+)-Yahazunol | (Not found) |

| Siccanin | 5281038 |

| (+)-Albaconol | (Not found) |

| (+)-Neoalbaconol | (Not found) |

| Isozonarol | (Not found) |

| Isozonarone | (Not found) |

| (−)-Chromazonarol | (Not found) |

| (+)-8-epi-Puupehedione | (Not found) |

| (−)-11'-Deoxytaondiol Methyl Ether | (Not found) |

| Puupehenol | (Not found) |

| Puupehenone | (Not found) |

| (+)-8-epipuupehediol | (Not found) |

| (+)-epi-chromazonarol | (Not found) |

| Zonarol | 164869 |

| Sclareolide | (Not found) |

Data Table

| Synthesis Type | Key Steps | Overall Yield | Number of Steps | Citation |

| Unified Enantiospecific Synthesis (Biocatalysis + Chemocatalysis) | Heterologous biosynthesis of drimenol, enzymatic C-3 hydroxylation, Nickel-catalyzed reductive coupling | 36% | 4 | rsc.org |

| Nature-Inspired Concise Synthesis | Lewis acid-mediated cyclization (BF3·Et2O) | 62% | 4 | sciengine.com |

| Synthesis from (-)-Sclareol | (Details not fully extracted in snippets) | (Not specified) | (Not specified) | nih.gov |

| Divergent Synthesis from (+)-Sclareolide | C-H functionalization, oxidation | (Not specified) | 6 (to chromazonarol) | rsc.org |

Biological Activities and Molecular Mechanisms of Ent Chromazonarol

Modulation of Cellular Proliferation in In Vitro Cancer Models

Research indicates that ent-chromazonarol exhibits cytotoxic activity against various cancer cell lines in vitro. Studies have shown that this compound can moderately inhibit the proliferation of P-388 (mouse lymphoma), A-549 (human lung carcinoma), HT-29 (colon carcinoma), and MEL-28 (malignant melanoma) cells. researchgate.netnih.gov In contrast, its enantiomer, chromazonarol (B1217479), isolated from brown algae, was reported as inactive against several human tumor cell lines, including KB, Bel-7402, PC-3M, Ketr 3, and MCF-7. nih.gov This highlights the importance of stereochemistry in the biological activity of these compounds.

Other related meroterpenoids, such as ent-isozonarol, have also demonstrated antitumor activity against a panel of tumor cell lines, including lymphocytic leukemia (P-388), HT-29, melanoma (MEL-28), lung carcinoma (A-549), and mammary adenocarcinoma (MDA-MB-231). mdpi.com Synthetic analogs of related compounds have also shown promising cytotoxic effects on breast cancer cell lines like MCF-7. mdpi.com

Antifungal Activities Against Plant Pathogens

This compound and related compounds have shown potential as antifungal agents, particularly against plant pathogens. Research suggests that (+)-chromazonarol and (−)-8-epi-chromazonarol possess promising antifungal activities, indicating their potential for agricultural applications. smolecule.com Studies on the structure-activity relationship of (+)-chromazonarol derivatives have revealed that the phenolic hydroxyl group is essential for antifungal effects. researchgate.netresearchgate.netchemrxiv.orgresearchgate.netresearchgate.net

Specific studies have investigated the antifungal activity of chromazonarol derivatives against various plant pathogenic fungi. For instance, compound LW3, a derivative, demonstrated broad antifungal spectrum with low EC50 values against B. cinerea, R. solani, S. sclerotiorum, and F. graminearum. researchgate.net This compound also showed better curative efficacy against B. cinerea compared to the control boscalid. researchgate.net While some related compounds have shown activity against human fungal pathogens like Candida albicans, Trichophyton mentagrophytes, and Trichophyton rubrum researchgate.net, the focus regarding this compound and its derivatives extends to plant pathogens.

Anti-Inflammatory Effects

While the search results primarily highlight antimicrobial and antitumor activities, some related chromane-based meroterpenoids have been reported to possess anti-inflammatory properties. mdpi.comacs.org For example, aureol, a compound with a similar structural framework, has shown anti-inflammatory activity. mdpi.com Additionally, ent-kaurane derivatives, another class of natural products, have demonstrated anti-inflammatory effects. rsc.orgmdpi.com Although direct studies specifically detailing the anti-inflammatory effects of this compound were not prominently found in the provided snippets, the presence of this activity in structurally related compounds suggests a potential area for further investigation.

Antiviral Properties

Some meroterpenoids, including those with chromane (B1220400) structures, have been reported to exhibit antiviral activities. acs.orgmdpi.com For instance, avarol (B1665835) and avarone, marine-derived sesquiterpene hydroquinones and quinones, have been studied for their ability to inhibit HIV replication in vitro. mdpi.com Rossinone B, another meroterpenoid, has also exhibited antiviral activity. mdpi.com While the provided information does not specifically detail the antiviral properties of this compound itself, the known antiviral activities of related marine meroterpenoids suggest that this compound could potentially possess such properties, warranting further research.

General Antimicrobial Spectrum

Beyond specific antifungal activities against plant pathogens, this compound and related compounds are described as having a general antimicrobial spectrum. researchgate.netontosight.aiacs.org This broad activity is a characteristic of several chromane-based meroterpenoids isolated from marine organisms. acs.org Some drimane (B1240787) meroterpenoids have shown antibacterial activity against Gram-positive strains. mdpi.comrsc.org The antimicrobial properties contribute to the potential therapeutic and agricultural applications of this compound and its analogs.

Investigation of Molecular Targets and Downstream Pathway Perturbations

Investigations into the molecular mechanisms of this compound and related compounds are ongoing to understand how they exert their biological effects. These compounds are believed to interact with various biological targets, modulating their activity. smolecule.comontosight.ai

Induction of Programmed Cell Death (Apoptosis) in Cellular Systems

A key mechanism of action identified for this compound and related cytotoxic meroterpenoids is the induction of programmed cell death, or apoptosis, in cellular systems, particularly cancer cells. smolecule.comontosight.airesearchgate.netmdpi.comsemanticscholar.org Studies on related terpene benzoquinones have shown that treatment with these compounds resulted in the induction of apoptosis. researchgate.net Similarly, marine-derived this compound shows antitumor activity, and studies on its interaction with cancer cells have revealed pathways through which it induces apoptosis. smolecule.com

Research on other sesquiterpene derivatives has also demonstrated their aptitude for activating caspases 3/7, key executioners of apoptosis, in cancer cell lines like MCF-7. mdpi.com This suggests a common mechanism involving the activation of apoptotic pathways. For example, ilimaquinone, a related compound, induces a concentration-dependent antiproliferative effect and its anticancer mechanism in PC-3 cells involves the induction of apoptosis. nih.govmdpi.com Smenospongine, another marine sponge-derived compound, has also been shown to induce dose-dependent apoptosis in leukemia cell lines. nih.gov

The induction of apoptosis is considered a significant factor in the potential utility of these compounds as anticancer agents. researchgate.net

Data Table: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

| P-388 | 15.9 | researchgate.netnih.gov |

| A-549 | 15.9 | researchgate.netnih.gov |

| HT-29 | 15.9 | researchgate.netnih.gov |

| MEL-28 | 15.9 | researchgate.netnih.gov |

Note: IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Data Table: Antifungal Activity of Compound LW3 (a Chromazonarol Derivative)

| Plant Pathogen | EC50 (mg/L) | Reference |

| Botrytis cinerea | 0.54 | researchgate.net |

| Rhizoctonia solani | 0.09 | researchgate.net |

| Sclerotinia sclerotiorum | 1.52 | researchgate.net |

| Fusarium graminearum | 2.65 | researchgate.net |

Note: EC50 values represent the effective concentration required for 50% inhibition of fungal growth.

Membrane Disruption Mechanisms in Fungal Systems

Research indicates that this compound and related compounds can exert antifungal effects, and one proposed mechanism involves the disruption of fungal membranes. Studies on drimane sesquiterpenoids, a class of compounds structurally related to this compound, have shown that they can cause damage to fungal cell walls and membranes, leading to increased permeability and leakage of intracellular components like nucleic acids and proteins. microbialcell.comfrontiersin.org For instance, one study demonstrated that a compound structurally related to this compound significantly inhibited the growth of Candida albicans and caused damage to its cell membrane and cell wall, resulting in the leakage of nucleic acid and protein. frontiersin.org This suggests that membrane integrity is a critical target for the antifungal activity of these compounds.

Fungal cell membranes are distinct from mammalian cell membranes, notably in their sterol composition, with ergosterol (B1671047) being the primary sterol in fungi, analogous to cholesterol in mammalian cells. microbialcell.comnih.gov This difference in composition can contribute to the selective toxicity of some antifungal agents. Membrane disruption can occur through various mechanisms, including the formation of pores, alteration of membrane fluidity, or direct damage to membrane lipids and proteins. nih.govmdpi.com While the precise molecular interactions of this compound with fungal membrane components require further detailed investigation, the observed leakage of intracellular contents points towards a significant impact on membrane integrity and permeability. frontiersin.org

Role of Redox Processes and Reactive Oxygen Species Generation

The involvement of this compound in redox processes and the generation of reactive oxygen species (ROS) is another area of investigation into its biological activities. ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·), are natural byproducts of cellular metabolism and play roles in cell signaling, homeostasis, and defense. researchgate.neteajm.orgnih.gov However, excessive ROS production can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA. mdpi.comeajm.org

Some studies on antifungal compounds, including certain natural products, have linked their mechanisms of action to the induction of oxidative stress in fungal cells through increased ROS generation. microbialcell.commdpi.com This oxidative damage can impair cellular functions and ultimately lead to cell death. mdpi.com The balance between ROS generation and antioxidant defense mechanisms is crucial for cellular survival. researchgate.neteajm.org While direct evidence specifically detailing this compound's precise role in initiating or modulating redox processes and ROS generation in target cells is still developing, research on related compounds suggests that this could be a contributing factor to their biological effects, particularly in the context of antifungal activity. microbialcell.com Mitochondria and NADPH oxidases are known major sources of intracellular ROS. researchgate.nethirszfeld.pl

Enzyme Inhibition Studies (e.g., Topoisomerase, Kinase Activity)

Enzyme inhibition represents a significant mechanism by which many therapeutic compounds exert their effects. For this compound, research has explored its potential to inhibit key enzymes, including topoisomerases and kinases. Topoisomerases are essential enzymes involved in managing DNA topology during critical cellular processes like replication and transcription. wikipedia.orgnih.gov They regulate DNA supercoiling and disentanglement by transiently breaking and rejoining DNA strands. wikipedia.org Topoisomerase inhibitors are a class of drugs used in cancer therapy and as antibacterial agents due to their ability to interfere with these vital DNA processes, leading to DNA damage and cell death. wikipedia.orgmdpi.com Topoisomerase inhibitors can act by preventing DNA strand breaks or by stabilizing the enzyme-DNA complex, thus preventing religation. wikipedia.orgnih.gov

Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group, playing crucial roles in signal transduction pathways that regulate various cellular activities, including growth, differentiation, and metabolism. Inhibition of kinase activity can disrupt these pathways and is a strategy employed in the development of targeted therapies, particularly for cancer. nih.gov

While specific detailed studies on this compound's direct inhibitory effects on topoisomerases or kinases are not extensively documented in the provided search results, some related meroterpenoids and sesquiterpene quinones have shown such activities. For example, some nakijiquinones, which are also marine-derived meroterpenoids, have demonstrated inhibitory activity against protein tyrosine kinase HER2. nih.gov Additionally, studies on synthetic dimethoxyaryl-sesquiterpene derivatives, structurally related to marine natural products, have investigated their effects on topoisomerase I/II inhibition in cancer cells. nih.gov The cytotoxic activity observed for this compound against certain cancer cell lines nih.gov suggests that enzyme inhibition, potentially including topoisomerases or kinases, could be among its mechanisms of action, warranting further targeted research.

Immunomodulatory Research

Immunomodulatory effects refer to the ability of a compound to modify or regulate the immune system. This can involve suppressing or enhancing immune responses. Meroterpenoids from marine invertebrates, the class of compounds that includes this compound, have been noted for a range of biological properties, including immunomodulatory activities. nih.gov

While the provided information broadly mentions immunomodulatory properties within the context of meroterpenoids nih.gov, specific detailed research findings focusing solely on the immunomodulatory effects of this compound itself are limited in the immediate search results. However, the cytotoxic activity observed against certain cell lines, including leukemia cells nih.gov, could indirectly relate to immune system components, as these cells are involved in immune function. Further dedicated studies are needed to elucidate the specific immunomodulatory mechanisms and potential therapeutic applications of this compound in this regard.

Compound Information

| Compound Name | PubChem CID |

| This compound | 189164 |

Data Tables

Based on the search results, detailed quantitative data specifically for this compound across all the requested mechanisms is not consistently available in a format suitable for comprehensive data tables for each section. However, the cytotoxic activity against various cell lines was mentioned. nih.gov

Here is an example of how a data table for cytotoxic activity might be presented if more specific IC₅₀ values for this compound across different cell lines were readily available and consistently reported:

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines (Illustrative Example)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| P-388 | Lymphocytic Leukemia | Data Not Explicitly Available in Search Results for this compound |

| A-549 | Lung Carcinoma | Data Not Explicitly Available in Search Results for this compound |

| HT-29 | Colon Carcinoma | Data Not Explicitly Available in Search Results for this compound |

| MEL-28 | Malignant Melanoma | Data Not Explicitly Available in Search Results for this compound |

Similarly, if detailed data on membrane disruption (e.g., leakage percentages at different concentrations), ROS generation levels, or enzyme inhibition IC₅₀ values for this compound were consistently available, they would be presented in dedicated tables within their respective sections. The current search results provide qualitative descriptions and link these mechanisms to related compounds or broader classes of molecules.

Structure Activity Relationship Sar Investigations

Influence of Absolute Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral. In the case of ent-chromazonarol, its absolute stereochemistry has been shown to be a decisive factor for its cytotoxic properties.

Comparative studies have revealed a stark difference in the biological activity between this compound and its enantiomer, chromazonarol (B1217479). Research has demonstrated that this compound exhibits notable cytotoxic activity against a range of human tumor cell lines. In contrast, its naturally occurring enantiomer, chromazonarol, has been found to be inactive in the same assays. This striking difference underscores the stereospecific nature of the biological interactions of this compound, suggesting that a precise spatial orientation of its functional groups is necessary for its cytotoxic effects. This finding highlights the importance of the absolute configuration at the chiral centers of the drimane (B1240787) and chroman ring systems for effective binding to its molecular target(s).

Table 1: Comparative Cytotoxicity of Chromazonarol Enantiomers

| Compound | Absolute Stereochemistry | Cytotoxic Activity |

|---|---|---|

| ent-Chromazonarol | Enantiomer of natural chromazonarol | Active |

| Chromazonarol | Natural enantiomer | Inactive |

Impact of the Phenolic Hydroxyl Group on Activity Profiles

The phenolic hydroxyl group is a common feature in many biologically active natural products, and in this compound, it plays a pivotal role in defining its activity profile. Studies on related chromazonarol derivatives have emphasized the indispensability of this functional group for certain biological effects.

Contribution of Sesquiterpene and Chroman Moieties to Bioactivity

This compound is a hybrid molecule, comprising a drimane sesquiterpene unit fused to a chroman moiety. Both of these structural components are known to be present in a variety of other natural products that exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.

The drimane sesquiterpenoid core is a well-established pharmacophore, with numerous compounds containing this skeleton demonstrating potent biological activities. The rigid, bicyclic drimane structure of this compound likely serves as a scaffold, correctly positioning the other functional groups for optimal interaction with their biological targets.

Similarly, the chroman ring system is a privileged structure in medicinal chemistry, found in many compounds with diverse pharmacological properties. In this compound, the chroman moiety, with its embedded phenolic hydroxyl group and oxygen heterocycle, is crucial for the molecule's electronic and binding properties. The fusion of the drimane and chroman units in this compound results in a unique and rigid tetracyclic system. This structural rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a target. The synergistic combination of the bioactive drimane skeleton and the pharmacologically significant chroman moiety is believed to be a key contributor to the potent cytotoxicity of this compound.

Effects of Peripheral Substituent Modifications on Biological Outcomes

Alterations to the peripheral substituents of the this compound scaffold can have a profound impact on its biological activity. While systematic studies are limited, the synthesis and biological evaluation of various analogs have provided some initial insights into the effects of such modifications.

For example, the synthesis of analogs with modifications to the aromatic ring or the sesquiterpene skeleton can lead to significant changes in cytotoxicity. The introduction of additional functional groups, such as methoxy (B1213986) or halogen substituents, on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its cellular uptake and target interactions. Similarly, modifications to the drimane skeleton, such as the introduction or removal of double bonds or hydroxyl groups, can alter the conformation and binding affinity of the molecule.

Table 2: Effect of Structural Modifications on the Cytotoxicity of Selected Chromazonarol Analogs

| Compound | Structural Modification | Relative Cytotoxicity |

|---|---|---|

| ent-Isozonarol | Related drimane-hydroquinone | Significant antitumoral activity |

| ent-Isozonarone | Oxidized form of ent-isozonarol | Significant antitumoral activity |

The data from related compounds like ent-isozonarol and ent-isozonarone, which share the drimane core but have a hydroquinone (B1673460) instead of a chroman moiety, show that significant antitumoral activity is retained, suggesting the drimane portion is a primary driver of cytotoxicity. However, the specific arrangement of the chroman ring in this compound likely fine-tunes this activity.

Computational and Cheminformatic Approaches in SAR Analysis

While experimental SAR studies provide foundational data, computational and cheminformatic approaches offer powerful tools to further elucidate the complex relationships between the structure of this compound and its biological activity. These in silico methods can be used to rationalize experimental findings and to guide the design of new, more potent analogs.

Molecular docking simulations could be employed to predict the binding mode of this compound and its analogs within the active site of a putative biological target. Such studies could help to visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the observed biological activity. This would provide a structural basis for understanding the importance of the phenolic hydroxyl group and the stereochemistry of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies could be used to develop mathematical models that correlate the structural features of a series of this compound analogs with their biological activities. These models can identify the key physicochemical properties, such as lipophilicity, electronic properties, and steric parameters, that are most important for cytotoxicity. A robust QSAR model could then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore modeling can be used to define the essential three-dimensional arrangement of functional groups required for the biological activity of this compound. A pharmacophore model can be generated based on the structures of active analogs and used to screen large compound libraries to identify novel scaffolds that may exhibit similar biological activity.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the drug-like properties of this compound and its analogs at an early stage of the drug discovery process. These predictions can help to identify potential liabilities, such as poor bioavailability or potential toxicity, and guide the design of analogs with improved pharmacokinetic and safety profiles.

Although specific computational studies on this compound are not yet widely reported in the literature, the application of these methods to the broader class of drimane meroterpenoids has shown promise in rationalizing their SAR and guiding the discovery of new bioactive compounds.

Advanced Research Methodologies Applied to Ent Chromazonarol

Chemo-Enzymatic Synthesis for Stereochemical Control

The synthesis of complex natural products like ent-chromazonarol often presents significant challenges, particularly in achieving precise stereochemical control. Chemo-enzymatic synthesis, which combines chemical transformations with enzyme catalysis, offers a powerful strategy to address this. A unified enantiospecific synthesis of drimane (B1240787) meroterpenoids, including (+)-ent-chromazonarol, has been developed utilizing a combination of enzyme catalysis and transition metal catalysis. researchgate.net

This approach involves the use of heterologous biosynthesis to produce key intermediates, such as drimenol (B159378), by engineering metabolic pathways in organisms like Escherichia coli. researchgate.net Subsequently, enzymatic hydroxylation, employing engineered enzymes such as Cytochrome P450BM3 from Bacillus megaterium, is utilized to catalyze specific and stereoselective functionalizations. researchgate.net This enzymatic step is then coupled with transition metal catalysis, such as nickel-catalyzed reductive coupling, to construct the final molecular architecture with high enantiospecificity. researchgate.net This integrated chemo-enzymatic strategy allows for the efficient and controlled synthesis of this compound and its congeners, providing access to these compounds for further study.

High-Throughput Screening and Bioactivity-Guided Fractionation

Investigating the biological potential of natural products often begins with the screening of extracts from natural sources. Bioactivity-guided fractionation is a key methodology in this process, where crude extracts are systematically separated based on their biological activity, leading to the isolation and identification of the active compounds. Studies on marine organisms, such as the brown alga Dictyopteris undulata and various sponges, have employed bioassay-guided fractionation, leading to the isolation of chromazonarol (B1217479) and related sesquiterpene hydroquinones. nih.govreddit.comctdbase.org

Following isolation, high-throughput screening (HTS) allows for the rapid evaluation of the biological activity of isolated compounds or synthesized analogues against a variety of biological targets or pathways. This is particularly valuable in delineating the structure-activity relationship (SAR) of natural products like chromazonarol and identifying potential pharmaceutical leads. nih.govnih.gov For instance, this compound isolated from the marine sponge Dysidea pallescens has shown moderate cytotoxic activity against certain cancer cell lines. ctdbase.org

Cytotoxic Activity of this compound

| Compound | Cell Lines Tested | IC50 (µM) | Source Organism |

|---|---|---|---|

| This compound | P-388, A-549, HT-29, MEL-28 | 15.9 | Dysidea pallescens |

This combination of bioactivity-guided fractionation and high-throughput screening is instrumental in discovering and prioritizing natural products and their derivatives with promising biological profiles.

Chemical Library Design and Synthesis for Target Identification

To fully explore the therapeutic potential of a natural product scaffold like this compound and to understand how modifications to the structure affect its activity, the design and synthesis of chemical libraries are essential. Programmable and divergent synthetic strategies have been developed to construct focused libraries of chromazonarol-relevant natural products, isomers, and analogues. nih.govnih.gov

These libraries, encompassing a diverse range of structural variations, are then subjected to bioactivity screening. By analyzing the activity profiles of different compounds within the library, researchers can delineate detailed structure-activity relationships. nih.govnih.gov This systematic exploration of chemical space around the this compound core helps to identify key structural features responsible for observed bioactivity and can lead to the discovery of compounds with improved potency or selectivity. Furthermore, the biological data generated from screening these libraries can provide insights into the probable macromolecular targets with which these compounds interact. nih.gov

Mechanistic Studies Through Advanced Spectroscopic Techniques

Understanding the mechanism by which this compound exerts its biological effects requires detailed structural characterization and the investigation of its interactions with biological systems at the molecular level. Advanced spectroscopic techniques play a crucial role in these mechanistic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques such as COSY, HSQC, HMBC, and NOESY, is indispensable for determining the planar structure and relative configuration of complex natural products and their synthetic analogues. bioregistry.io This is fundamental for confirming the identity and purity of synthesized or isolated compounds and for understanding the three-dimensional arrangement of atoms that dictates biological activity. Mass spectrometry (MS), particularly tandem MS coupled with techniques like collision-induced dissociation (CID), is used for molecular weight determination, elemental composition analysis, and fragmentation pattern analysis, which aids in structural elucidation and confirmation. libretexts.org Advanced MS techniques can also be applied in molecular networking to analyze complex mixtures and identify related compounds. Spectroscopic methods, in conjunction with kinetic studies, can provide insights into reaction mechanisms during synthesis or the binding interactions of this compound with its biological targets.

These advanced spectroscopic methodologies provide critical data for confirming the structure of this compound and its derivatives and for probing their interactions with biological molecules, contributing to a deeper understanding of their mechanisms of action.

Potential Non Clinical Applications and Research Utility

Development as Agrochemical Agents (e.g., Fungicides, Herbicides)

ent-Chromazonarol and its stereoisomers, such as (+)-chromazonarol and (−)-8-epi-chromazonarol, have demonstrated promising antifungal activities, positioning them as potential candidates for development as agrochemical agents to combat plant pathogens. smolecule.com Natural products, including those with structures similar to chromazonarol (B1217479), have historically served as important models and templates for the discovery of new agrochemicals, including fungicides and herbicides. researchgate.netechemi.com The need for new agrochemical tools remains critical due to evolving pest resistance and changing agricultural requirements. researchgate.net

Research has shown that the phenolic hydroxyl group in (+)-chromazonarol is essential for its antifungal effect. researchgate.netchemrxiv.orgresearchgate.net Studies involving synthetic derivatives and analogs of chromazonarol have aimed to explore the structure-activity relationship and identify compounds with enhanced antifungal performance. For instance, some artificial biaryl mimics demonstrated enhanced inhibitory effects against P. oryzae compared to (+)-chromazonarol. chemrxiv.org

Data on the antifungal activity of chromazonarol and related compounds against specific plant pathogens highlight their potential. For example, (+)-chromazonarol and (+)-yahazunone have shown promise against Sclerotinia sclerotiorum. researchgate.net

Interactive Table 1: Antifungal Activity of Selected Compounds

| Compound | Target Pathogen | EC₅₀ Value (µM) | Citation |

| (+)-Chromazonarol | Sclerotinia sclerotiorum | 24.1 | researchgate.net |

| (+)-Yahazunone | Sclerotinia sclerotiorum | 28.7 | researchgate.net |

| Compound LW3 | B. cinerea | 0.54 | researchgate.net |

| Compound LW3 | R. solani | 0.09 | researchgate.net |

| Compound LW3 | S. sclerotiorum | 1.52 | researchgate.net |

| Compound LW3 | F. graminearum | 2.65 | researchgate.net |

Note: EC₅₀ values represent the half-maximal effective concentration.

These findings support the investigation of this compound and its derivatives as potential leads for novel agrofungicides.

Preclinical Lead Identification for Pharmaceutical Development

Marine-derived this compound has shown antitumor activity, suggesting its potential utility in cancer treatment and making it a candidate for drug development in oncology at the preclinical stage. smolecule.com The structural diversity achievable through synthetic modifications of chromazonarol further enhances its potential as a therapeutic lead. smolecule.com Many marine sesquiterpenoid quinones and hydroquinones, including those structurally related to this compound, are of considerable interest for their diverse biological activities, with antitumor activity being frequently observed. nih.govmdpi.comnih.gov

Studies have investigated the cytotoxic activity of this compound against various cancer cell lines. For example, this compound exhibited an IC₅₀ of 15.9 µM against P-388, A-549, HT-29, and MEL-28 cells. mdpi.comnih.gov In contrast, chromazonarol isolated from brown algae was reported as inactive (IC₅₀ > 10 µg/mL) against certain human tumor cell lines, including KB, Bel-7402, PC-3M, Ketr 3, and MCF-7. mdpi.comnih.gov This highlights the importance of stereochemistry in the biological activity of these compounds.

Research has also explored the synthesis and antitumoral activities of related compounds and analogs. nih.govmdpi.comthegoodscentscompany.commdpi.com Some synthetic enantiomers and derivatives of related sesquiterpene quinones and hydroquinones have shown higher antitumor activity than the corresponding natural products in preclinical assays. nih.gov For instance, certain dimethoxyaryl-sesquiterpene derivatives synthesized using (−)-drimenol as a starting material demonstrated cytotoxic activity against MCF-7 breast cancer cells, with some compounds exhibiting selectivity over non-tumor cell lines. mdpi.com

Interactive Table 2: Cytotoxic Activity of this compound

| Compound | Cell Line | IC₅₀ Value (µM) | Citation |

| This compound | P-388 | 15.9 | mdpi.comnih.gov |

| This compound | A-549 | 15.9 | mdpi.comnih.gov |

| This compound | HT-29 | 15.9 | mdpi.comnih.gov |

| This compound | MEL-28 | 15.9 | mdpi.comnih.gov |

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

These preclinical findings suggest that this compound and its structural relatives hold promise as starting points for the development of new pharmaceutical agents, particularly in the area of oncology.

Molecular Probes for Fundamental Biological Research

Small molecules like this compound are valuable tools in fundamental biological research. They can function as molecular probes to investigate known biological pathways, discover novel pathways and interactions, and validate potential drug targets. nibs.ac.cnembl.org The unique structure and identified activities of chromazonarol and its enantiomer have made them subjects of interest for understanding biological processes. sciengine.comchemrxiv.org

Interaction studies involving chromazonarol have focused on its mechanisms of action against various biological targets. smolecule.com For example, research indicates that chromazonol can interact with fungal cell membranes, leading to disruption and cell death. smolecule.com Studies on its interaction with cancer cells have revealed pathways through which it may induce apoptosis (programmed cell death). smolecule.comontosight.ai

The synthesis of this compound and its congeners is ongoing to facilitate further biological studies and explore their potential as probes. sciengine.comsciengine.com Efficient synthetic routes are crucial to provide sufficient quantities of these complex molecules for detailed biological evaluations and the creation of diverse molecular libraries for screening. chemrxiv.orgnibs.ac.cnsciengine.com The exploration of the structure-activity relationship of chromazonarol-relevant compounds helps to deliver new information about their biological potentials and potential macromolecular targets. researchgate.netresearchgate.net

Future Research Directions and Outstanding Challenges for this compound

This compound, a meroterpenoid natural product isolated from marine sponges, has garnered scientific interest due to its unique chemical structure and observed biological activities, including potential antimicrobial, anticancer, and anti-inflammatory effects. ontosight.ai While initial research has illuminated some of its properties and synthetic routes, significant challenges remain, paving the way for crucial future research directions aimed at fully understanding and potentially leveraging this compound. ontosight.ai

Future Research Directions and Outstanding Challenges

The path forward for this compound research involves addressing limitations in its production, thoroughly detailing its biological interactions, exploring the full spectrum of its potential applications, and employing advanced computational techniques to accelerate discovery.

Future Research Directions and Outstanding Challenges

Innovations in Scalable and Sustainable Synthesis

One of the primary challenges in advancing ent-chromazonarol research and potential application is the need for efficient and scalable synthesis methods. While various synthetic routes have been reported, including a concise, nature-inspired synthesis from readily available starting materials and synthesis from (-)-sclareol, the ability to produce multi-gram quantities for extensive research and potential development remains a focus. sciengine.combaranlab.orgnih.gov Developing more atom-efficient and environmentally benign synthetic strategies is crucial for sustainable production. Research into engineered microbial platforms for producing key building blocks, such as drimenol (B159378), represents a promising avenue to overcome limitations associated with traditional synthesis and reliance on plant-derived chiral pool materials. researchgate.netresearchgate.net Future work will likely concentrate on optimizing existing routes to improve yields and reduce steps, as well as exploring novel catalytic methods and potentially biosynthetic or semi-biosynthetic approaches to enable large-scale, cost-effective, and sustainable access to this compound and its analogs. ontosight.aisciengine.combaranlab.org

Data Table 1: Examples of Reported Synthesis Approaches and Yields

| Synthesis Strategy | Starting Material(s) | Number of Steps | Reported Yield | Reference |

| Nature-inspired cyclization | Alkene 14 (derived from (+)-sclareolide) | 4 | 62% (overall) | sciengine.com |

| Lewis acid mediated cyclization | Compound 14 | 1 | 95% | sciengine.com |

| From (-)-sclareol | (-)-sclareol | Efficient synthesis described | Not specified | nih.gov |

| From (+)-sclareolide | (+)-sclareolide | 6 | Multi-gram quantities achievable | baranlab.org |

Comprehensive Elucidation of Intracellular and In Vivo Mechanisms

While this compound and related compounds have shown various biological activities in preliminary studies, a comprehensive understanding of their intracellular and in vivo mechanisms of action is still needed. ontosight.aimdpi.com Research suggests that related quinone moieties can participate in redox processes and generate reactive oxygen species, which may contribute to their cytotoxic effects. mdpi.commdpi.com However, the specific molecular targets and pathways modulated by this compound within cells and in living organisms require detailed investigation. Future research should employ advanced cellular and molecular techniques to identify protein interactions, signal transduction pathway modulation, and the precise events leading to observed effects like cytotoxicity or anti-inflammatory responses. ontosight.ai Furthermore, in vivo studies are essential to understand its pharmacokinetics, metabolism, distribution, and excretion, as well as to confirm and characterize its biological activities within complex biological systems. ontosight.ai The moderate cytotoxic activity observed against certain cancer cell lines (IC50 = 15.9 μM) highlights the need for in-depth mechanistic studies to determine its potential as a therapeutic agent. mdpi.comnih.gov

Exploration of Undiscovered Bioactivities and Therapeutic Avenues

The reported antimicrobial, anticancer, and anti-inflammatory potential of this compound and its analogs suggest a broader spectrum of possible bioactivities that remain to be fully explored. ontosight.ai Given its unique meroterpenoid structure, it may interact with a variety of biological targets. Future research should involve high-throughput screening against diverse panels of biological targets and disease models to uncover novel activities. This could include exploring its effects on other types of cancer, infectious diseases (bacterial, fungal, viral), neurological disorders, or metabolic diseases. ontosight.ai Structure-activity relationship studies, facilitated by improved synthesis methods allowing access to analogs, will be critical in identifying key structural features responsible for specific activities and potentially enhancing potency or selectivity. researchgate.net The observed inactivity of the enantiomer chromazonarol (B1217479) in some assays underscores the importance of stereochemistry in its biological interactions and the potential for developing stereoselective synthesis and evaluation. mdpi.comnih.gov

Data Table 2: Reported Cytotoxic Activity of this compound

| Cell Line(s) | Activity Type | IC₅₀ Value | Reference |

| P-388, A-549, HT-29, MEL-28 | Cytotoxicity | 15.9 μM (in all cases tested) | mdpi.comnih.gov |

| KB, Bel-7402, PC-3M, Ketr 3, MCF-7 | Cytotoxicity | > 10 μg/mL (inactive for chromazonarol enantiomer) | mdpi.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Lead Optimization

Q & A

Q. How can systematic reviews improve the rigor of this compound research?

- Methodological Answer : Follow COSMOS-E guidelines for meta-analyses: define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥3 replicates), assess bias via ROBINS-I tools, and integrate heterogeneous data (e.g., combining in vitro and animal models) using random-effects models .

Experimental Validation

Q. What validation steps are essential for confirming this compound’s enzyme inhibition claims?

Q. How should researchers design controls for this compound’s cytotoxicity assays?

- Methodological Answer : Include vehicle controls (e.g., DMSO at equivalent concentrations) and positive controls (e.g., staurosporine for apoptosis). Use dual staining (Annexin V/PI) to differentiate necrotic vs. apoptotic cells. Normalize data to untreated cells and account for plate-edge effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.